molecular formula C28H22N2O5S B12492662 N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No.: B12492662
M. Wt: 498.6 g/mol
InChI Key: HTYLRWKWLYMNIV-UHFFFAOYSA-N
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Description

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines a xanthene core with a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the sulfamoylphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a fluorescent probe due to the xanthene core, which is known for its fluorescent properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group could play a role in binding to active sites, while the xanthene core might contribute to the overall stability and functionality of the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthene derivatives and sulfamoylphenyl compounds. Examples are:

    Fluorescein: A well-known xanthene derivative used as a fluorescent dye.

    Sulfanilamide: A sulfamoylphenyl compound with antibacterial properties.

Uniqueness

N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a sulfamoylphenyl group, which may confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential for further functionalization.

Properties

Molecular Formula

C28H22N2O5S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[4-(phenacylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C28H22N2O5S/c31-24(19-8-2-1-3-9-19)18-29-36(33,34)21-16-14-20(15-17-21)30-28(32)27-22-10-4-6-12-25(22)35-26-13-7-5-11-23(26)27/h1-17,27,29H,18H2,(H,30,32)

InChI Key

HTYLRWKWLYMNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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